molecular formula C14H12O2 B3164833 4'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carbaldehyde CAS No. 893738-84-6

4'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carbaldehyde

Cat. No. B3164833
CAS RN: 893738-84-6
M. Wt: 212.24 g/mol
InChI Key: KLFYNAFVLCJXBL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques, but the specific structure of 4’-(Hydroxymethyl)-[1,1’-biphenyl]-3-carbaldehyde is not provided in the available resources .


Chemical Reactions Analysis

The chemical reactions involving 4’-(Hydroxymethyl)-[1,1’-biphenyl]-3-carbaldehyde are not specified in the available resources .

Scientific Research Applications

Metabolism and Environmental Impact

Research on biphenyl compounds, including those hydroxylated at specific positions, highlights their metabolic pathways and potential environmental impact. For instance, studies on the metabolism of chlorinated biphenyls and related compounds in organisms like the frog Rana pipiens have elucidated the formation of hydroxylated metabolites, such as 4′-chloro-4-biphenylol and 4′-chloro-3-methoxy-4-biphenylol, which are indicative of the organism's ability to detoxify these pollutants through biohydroxylation processes (Safe et al., 1976). This research is crucial for understanding the fate of biphenyl compounds in the environment and their potential bioaccumulation and toxicity in wildlife.

Toxicity and Carcinogenic Potential

The study of biphenyl derivatives, including those with hydroxymethyl groups, also extends to their toxicity and potential carcinogenic effects. For instance, N-hydroxylation of biphenyl compounds has been implicated in their carcinogenic activity, as demonstrated by the strong carcinogenicity of N-hydroxy-4-acetylaminobiphenyl in rats, suggesting a mechanism that might be relevant for structurally related compounds (Miller et al., 1961). Understanding these mechanisms is critical for assessing the health risks associated with exposure to biphenyl derivatives and developing strategies for their safe handling and regulation.

Role in Oxidative Stress and Cellular Damage

Biphenyl derivatives, particularly those modified by reactive aldehydes like 4-hydroxynonenal (4-HNE), are involved in oxidative stress and cellular damage. Research has identified proteins modified by 4-HNE in conditions of oxidative stress, such as those induced by photooxidative damage in the retina. These modifications can impair protein function and contribute to cellular damage and disease progression (Tanito et al., 2006). Studying the interaction between biphenyl derivatives and reactive aldehydes can shed light on the molecular pathways involved in oxidative stress-related diseases and guide the development of therapeutic interventions.

Mechanism of Action

The mechanism of action of a compound describes how it interacts with other substances. The mechanism of action for 4’-(Hydroxymethyl)-[1,1’-biphenyl]-3-carbaldehyde is not specified in the available resources .

Safety and Hazards

The safety and hazards of a compound are important for handling and storage. The specific safety data for 4’-(Hydroxymethyl)-[1,1’-biphenyl]-3-carbaldehyde is not specified in the available resources .

Future Directions

The future directions for the study and application of 4’-(Hydroxymethyl)-[1,1’-biphenyl]-3-carbaldehyde are not specified in the available resources .

properties

IUPAC Name

3-[4-(hydroxymethyl)phenyl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c15-9-11-4-6-13(7-5-11)14-3-1-2-12(8-14)10-16/h1-8,10,15H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLFYNAFVLCJXBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC=C(C=C2)CO)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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